3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one
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Overview
Description
3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinolinone family This compound is characterized by the presence of a benzylamino group attached to the quinolinone core, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the precursor compound.
Reduction: Conversion of the nitro group to an amine group.
Bromination: Introduction of a bromine atom to the compound.
Substitution: Replacement of the bromine atom with a benzylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one undergoes various types of chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the quinolinone core to a dihydroquinoline derivative.
Substitution: Replacement of the benzylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(Hydroxy-methyl)-6-methoxy-1H-quinolin-2-one.
Reduction: Formation of 3-(Benzylamino-methyl)-6-methoxy-1,2-dihydroquinoline.
Substitution: Formation of various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in signal transduction, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one
- 3-(Benzylamino-methyl)-6-methoxy-1,2-dihydroquinoline
- 3-(Benzylamino-methyl)-6-hydroxy-1H-quinolin-2-one
Uniqueness
3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the benzylamino group at the 3-position allows for unique interactions with biological targets and distinct reactivity in chemical transformations .
Properties
IUPAC Name |
3-[(benzylamino)methyl]-6-methoxy-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-22-16-7-8-17-14(10-16)9-15(18(21)20-17)12-19-11-13-5-3-2-4-6-13/h2-10,19H,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFSIMKLBLEBGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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